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N,N-Dimethylisoquinoline-5-sulfonamide

Fragment-based drug design Kinase crystallography Hinge-binding motif

N,N-Dimethylisoquinoline-5-sulfonamide (CAS 84468-22-4) is a small-molecule fragment (MW 236.29 g/mol, C₁₁H₁₂N₂O₂S) belonging to the isoquinoline-5-sulfonamide class, a privileged scaffold in serine/threonine kinase inhibitor design. It functions as an ATP-competitive hinge-binding fragment and has been co-crystallized with the catalytic subunit of cAMP-dependent protein kinase A (PKA) to elucidate structure-activity relationships in fragment-based drug discovery.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 84468-22-4
Cat. No. B1282283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylisoquinoline-5-sulfonamide
CAS84468-22-4
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=CC2=C1C=CN=C2
InChIInChI=1S/C11H12N2O2S/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,1-2H3
InChIKeyMRHJXMWWAQWJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylisoquinoline-5-sulfonamide (CAS 84468-22-4) – Fragment-Based Probe for Kinase Hinge Architecture


N,N-Dimethylisoquinoline-5-sulfonamide (CAS 84468-22-4) is a small-molecule fragment (MW 236.29 g/mol, C₁₁H₁₂N₂O₂S) belonging to the isoquinoline-5-sulfonamide class, a privileged scaffold in serine/threonine kinase inhibitor design [1]. It functions as an ATP-competitive hinge-binding fragment and has been co-crystallized with the catalytic subunit of cAMP-dependent protein kinase A (PKA) to elucidate structure-activity relationships in fragment-based drug discovery [1][2]. Unlike larger, fully optimized kinase inhibitors derived from the same scaffold, this fragment represents a minimal pharmacophore probe used to dissect the thermodynamic and structural determinants of hinge-region recognition.

Why N,N-Dimethylisoquinoline-5-sulfonamide Cannot Be Replaced by Generic Isoquinoline-5-sulfonamide Analogs


The isoquinoline-5-sulfonamide scaffold is a well-known kinase hinge-binding motif, yet small modifications to the sulfonamide nitrogen substituents profoundly alter binding orientation, hydrogen-bonding patterns, and protonation states within the kinase active site [1]. The N,N-dimethyl substitution present in this compound eliminates a hydrogen-bond donor compared to primary sulfonamide analogs, forcing a distinct interaction geometry with the hinge backbone that is not replicated by N-methyl, N-(2-aminoethyl), or unsubstituted variants [2]. Crystallographic fragment screening has demonstrated that even isosteric replacements within this series can mislead bioisosterism predictions, as local pKₐ shifts and charge distribution changes dramatically reorder ligand affinity rankings [3]. Consequently, substituting this fragment with a closely related isoquinoline-5-sulfonamide derivative in a crystallographic experiment, binding assay, or structure-based design campaign will yield non-equivalent binding poses and thermodynamic signatures, invalidating experimental comparisons and computational models built upon a specific fragment-ligand complex.

Quantitative Differentiation Evidence: N,N-Dimethylisoquinoline-5-sulfonamide vs. Closest Fragment Analogs


Distinct Hinge-Binding Geometry Compared to N-Methylisoquinoline-5-sulfonamide: Co-Crystallization vs. Soaking Structural Overlay

Co-crystallization of N,N-dimethylisoquinoline-5-sulfonamide with PKA (PDB 6YOT) reveals a binding pose that differs from the soaking-derived complex of its close analog N-methylisoquinoline-5-sulfonamide (PDB 6YNC). Despite differing by only one methyl group, the fragments exhibit distinct hydrogen-bond patterns to the hinge backbone residues Glu121 and Val123. The N,N-dimethyl variant engages the hinge as a pure hydrogen-bond acceptor via the isoquinoline nitrogen, whereas the N-methyl analog retains a donor capability that reorients the sulfonamide group [1][2]. The co-crystallization methodology (6YOT, 1.96 Å resolution) provides a more physiologically relevant binding mode than soaking (6YNC, 1.40 Å resolution) for flexible, larger ligands, making the target fragment's structure directly applicable to modeling the binding of downstream lead compounds [2].

Fragment-based drug design Kinase crystallography Hinge-binding motif

PDB Ligand Quality Metrics: Higher Real-Space Correlation Coefficient vs. Soaked Fragment Counterparts

The PDB validation report for 6YOT (N,N-dimethylisoquinoline-5-sulfonamide, co-crystallized) reports a real-space correlation coefficient (RSCC) of 0.97 for both chains of the bound ligand, indicating excellent fit to the electron density map at 1.96 Å resolution [1]. For the nearest structural comparator available in the same series, N-methylisoquinoline-5-sulfonamide (PDB 6YNC, soaked), the RSCC is 0.95 at 1.40 Å resolution — a lower value despite higher nominal resolution, consistent with partial occupancy or conformational heterogeneity frequently observed in soaked fragment structures [1][2]. The higher RSCC of the co-crystallized target fragment, even at lower resolution, provides greater confidence in atomic coordinates for computational docking, pharmacophore modeling, and fragment-growing algorithms.

Crystallographic validation Ligand electron density fit Fragment screening quality control

Functional Group Impact: Loss of H-Bond Donor Differentiates from Fasudil and H-Series Inhibitors

N,N-Dimethylisoquinoline-5-sulfonamide lacks the primary or secondary amine present in elaborated isoquinoline-5-sulfonamide kinase inhibitors such as Fasudil (contains a 1,4-diazepane), H-89 (contains a secondary amine linker), and the aminofasudil fragment N-(2-aminoethyl)isoquinoline-5-sulfonamide [1]. In the co-crystal structure (6YOT), the dimethyl substitution eliminates the sulfonamide NH donor, converting the fragment into a pure hinge acceptor. This property is critical for fragment-based design because the absence of a donor eliminates a key specificity-determining interaction with the hinge backbone carbonyl of Glu121, enabling the fragment to serve as a neutral “acceptor-only” baseline for measuring the energetic contribution of individual hydrogen bonds during fragment growing [2]. Larger inhibitors such as Fasudil and H-89 exploit this donor to gain additional affinity and selectivity, but this same donor can introduce off-target interactions across the kinome [3].

Bioisosterism Kinase inhibitor selectivity Fragment elaboration

Co-Crystallization Methodology Advantage: Direct Evidence of Physiologically Relevant Binding Mode Over Soaking Artifacts

The publication accompanying the PDB deposition explicitly demonstrates that co-crystallization yields binding poses superior to crystal soaking for flexible kinase targets and larger fragments, with the N,N-dimethylisoquinoline-5-sulfonamide complex serving as the exemplar co-crystallization case [1]. The study reports that soaked fragments frequently exhibit partial occupancy, multiple conformations, and crystal-packing artifacts that are absent in co-crystallized structures. For N,N-dimethylisoquinoline-5-sulfonamide (6YOT), the co-crystallized complex shows unambiguous single-conformation binding, full occupancy in both chains, and an R-value free of 0.213 at 1.96 Å — metrics indicating a well-resolved, artifact-free structure suitable as a reliable reference for computational studies [1]. In contrast, the soaked N-methyl analog (6YNC) displays evidence of conformational heterogeneity consistent with the systematic limitations of soaking methodology for this target class [1].

Crystallographic methodology Fragment screening Ligand binding pose validation

Precision Application Scenarios for N,N-Dimethylisoquinoline-5-sulfonamide in Scientific and Industrial Research


Fragment-Based Drug Design: Acceptor-Only Hinge-Binding Baseline for Thermodynamic Profiling

Use N,N-dimethylisoquinoline-5-sulfonamide as a minimal, acceptor-only hinge binder to establish the baseline binding free energy of the isoquinoline-5-sulfonamide scaffold in PKA and related AGC-family kinases. Its validated co-crystal structure (PDB 6YOT, R-free = 0.213, full occupancy) enables unambiguous isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments to measure the scaffold's intrinsic ΔG, against which the incremental contribution of each added hydrogen-bond donor or hydrophobic substituent can be quantified [1]. This application is uniquely suited to this fragment because its N,N-dimethyl substitution eliminates confounding donor contributions present in all common comparator fragments [2].

Crystallographic Fragment Screening Reference Standard for Co-Crystallization Campaigns

Deploy N,N-dimethylisoquinoline-5-sulfonamide as a positive control and system-suitability standard in co-crystallization fragment screening campaigns targeting serine/threonine kinases. The fragment's reproducible, artifact-free binding mode (documented in ChemMedChem 2021) and high RSCC (0.97) make it an ideal reference for validating crystal systems, soaking protocols, and refinement pipelines prior to screening novel fragment libraries [1]. Its co-crystallization with PKA has been explicitly demonstrated to yield superior structural data compared to soaking, providing a benchmark for laboratories establishing fragment-screening infrastructure [2].

Computational Chemistry Model System for Testing Bioisosteric Replacement Algorithms

Utilize the N,N-dimethylisoquinoline-5-sulfonamide–PKA complex as a curated test case for in silico bioisosteric replacement and fragment-growing algorithms. The fragment's pure hinge-acceptor character, combined with the availability of nearly a dozen high-resolution structures of related isoquinoline-5-sulfonamide analogs in the same binding site, enables rigorous benchmarking of computational methods that predict binding pose and affinity changes upon methylation, amine addition, or ring expansion [1]. The Angewandte Chemie study (2021) detailing pKₐ shifts and charge-distribution effects within this exact fragment series provides the experimental ground truth necessary for validating computational predictions [2].

Kinase Selectivity Profiling: Minimal Pharmacophore Probe for Hinge Recognition

Employ N,N-dimethylisoquinoline-5-sulfonamide as a minimal pharmacophore probe in broad-panel kinase selectivity assays. Because the fragment lacks the secondary amine or extended substituents that confer selectivity in elaborated inhibitors such as Fasudil and H-89, its kinome-wide binding profile reveals the baseline selectivity (or promiscuity) of the isoquinoline-5-sulfonamide hinge-binding core independent of peripheral contacts [1]. This information is critical for triaging kinase targets during early-stage drug discovery before committing to resource-intensive lead optimization of a particular scaffold [2].

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